molecular formula C11H16O2 B3148238 (R)-3-(benzyloxy)-2-methylpropan-1-ol CAS No. 63930-49-4

(R)-3-(benzyloxy)-2-methylpropan-1-ol

Cat. No.: B3148238
CAS No.: 63930-49-4
M. Wt: 180.24 g/mol
InChI Key: NGRZOWQXYGMVQS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(benzyloxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

(R)-3-(Benzyloxy)-2-methylpropan-1-ol is instrumental in the synthesis of complex molecules. For instance, Fujino and Sugai (2008) demonstrated its application in the formal total synthesis of taurospongin A, a biologically significant compound. This process involved a chemoenzymatic approach, highlighting the compound's utility in facilitating intricate synthetic pathways (Fujino & Sugai, 2008).

Enantiodivergent Synthesis

In the field of enantiodivergent synthesis, this compound has shown significant utility. Takano et al. (1989) reported its use in the synthesis of aromatic bisabolane sesquiterpenes, a class of compounds with various biological activities. The research demonstrated efficient preparation and utilization of this compound, showcasing its versatility in synthetic organic chemistry (Takano et al., 1989).

Catalysis and Reaction Mechanisms

The compound also finds applications in catalysis and understanding reaction mechanisms. Simpson et al. (1996) studied the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, producing butane-1,4-diol and 2-methylpropan-1-ol. This research provides insights into the mechanistic aspects of such reactions, where this compound plays a role (Simpson et al., 1996).

Synthesis of Fragrances

The compound is also used in the synthesis of fragrances. Beghetto et al. (2014) described the synthesis of fragrances like Canthoxal and Silvial®, starting from commercially available benzaldehydes. The synthesis involved the asymmetric hydrogenation of 3-aryl-2-methylacrylic acid, utilizing this compound in the process (Beghetto et al., 2014).

Properties

IUPAC Name

(2R)-2-methyl-3-phenylmethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRZOWQXYGMVQS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456132
Record name (R)-3-(benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-49-4
Record name (R)-3-(benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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